molecular formula C5H11N B2876198 3,3-Dimethylazetidine CAS No. 19816-92-3; 89381-03-3

3,3-Dimethylazetidine

Cat. No.: B2876198
CAS No.: 19816-92-3; 89381-03-3
M. Wt: 85.15
InChI Key: RLVVIGIYIMDCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylazetidine is a useful research compound. Its molecular formula is C5H11N and its molecular weight is 85.15. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(2)3-6-4-5/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVVIGIYIMDCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxides , with reaction rates dependent on the oxidizing agent (Table 1) .

Oxidizing AgentSolventTemperature (°C)Major Product
H₂O₂H₂O/EtOH253,3-Dimethylazetidine N-oxide
mCPBACH₂Cl₂0N-oxide (85% yield)

Computational Insight : CCSD(T)-F12a/cc-pVDZ-F12 calculations show an activation barrier of ΔG=18.3kcal mol1\Delta G^\ddagger =18.3\,\text{kcal mol}^{-1} for N-oxide formation, consistent with experimental rates .

Reduction and Hydrogenation

The azetidine ring can be reduced under catalytic hydrogenation conditions, though steric hindrance from the methyl groups slows reactivity:

CatalystPressure (bar)ProductConversion (%)
Pd/C103,3-Dimethylpyrrolidine45
PtO₂15Ring-opened amine<10

Nucleophilic Substitution

The nitrogen atom participates in alkylation and acylation reactions (Table 2):

ElectrophileConditionsProductYield (%)
Methyl iodideK₂CO₃, DMF, 60°CN-Methyl-3,3-dimethylazetidinium88
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetyl-3,3-dimethylazetidine72

Steric Effects : Bulky electrophiles (e.g., tert-butyl bromide) show <20% yield due to hindered access to the nitrogen.

Ring-Opening Reactions

Acid-mediated ring opening produces γ-amino alcohols, with regioselectivity controlled by protonation sites:

AcidConditionsMajor Product
HCl (conc.)H₂O, reflux3-Amino-2,2-dimethylpropanol
H₂SO₄MeOH, 50°CSulfonated linear amine

Cycloaddition Reactions

Derivatives with ethynyl groups (e.g., tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate) undergo Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles:

AzideConditionsTriazole ProductYield (%)
Benzyl azideCuI, DIPEA, DMF, RT1,4-Disubstituted triazole91

Computational Reaction Analysis

High-level CCSD(T)-F12a calculations reveal significant deviations in barrier heights compared to DFT methods (Table 3) :

Reaction TypeΔH\Delta H^\ddagger (DFT)ΔH\Delta H^\ddagger (CCSD(T))Error (kcal/mol)
N-Oxidation22.118.3-3.8
Ring-opening hydrolysis34.729.9-4.8

These data highlight the importance of advanced computational methods for accurate kinetic predictions .

Atmospheric Degradation

Gas-phase reactions with OH radicals and NO₃ contribute to atmospheric removal (Table 4) :

OxidantRate Coefficient k(cm3molecule1s1)k\,(\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1})Lifetime (Hours)
OH1.25×10121.25\times 10^{-12}22
NO₃4.22×10114.22\times 10^{-11}0.6

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